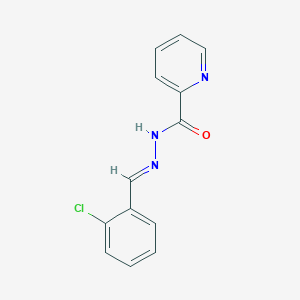![molecular formula C19H19ClN2O B3859796 7-chloro-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B3859796.png)
7-chloro-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine
Vue d'ensemble
Description
7-chloro-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine is a chemical compound that belongs to the class of quinolines. It has been studied extensively for its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of 7-chloro-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine is not fully understood. However, it has been suggested that the compound exerts its activity by inhibiting the activity of enzymes or proteins involved in various cellular processes. The compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, bacteria, and parasites. It has also been found to exhibit anti-inflammatory activity and to protect against neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-chloro-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine in lab experiments include its potent activity against cancer cells, bacteria, and parasites. The compound is also relatively easy to synthesize and can be obtained in good yield and purity. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 7-chloro-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine. These include the development of more potent analogs of the compound, the study of its mechanism of action, and the evaluation of its potential therapeutic applications in various diseases. The compound could also be studied for its potential use as an imaging agent in diagnostic procedures.
Applications De Recherche Scientifique
7-chloro-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine has been studied for its potential therapeutic applications in various diseases. It has been found to exhibit potent activity against cancer cells, bacterial infections, and parasitic diseases. The compound has also been studied for its potential use as an anti-inflammatory agent and for the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
7-chloro-N-[2-(2-methoxyphenyl)ethyl]-4-methylquinolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O/c1-13-11-19(22-17-12-15(20)7-8-16(13)17)21-10-9-14-5-3-4-6-18(14)23-2/h3-8,11-12H,9-10H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFNEILJKVDVDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)NCCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-(4-methoxybenzylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3859740.png)
![N'-[2-(allyloxy)benzylidene]-2-(3-chlorophenoxy)acetohydrazide](/img/structure/B3859742.png)
![4-bromobenzaldehyde O-{[(4-methylphenyl)amino]carbonyl}oxime](/img/structure/B3859743.png)
![2-methoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-furoate](/img/structure/B3859746.png)
![{[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]thio}acetic acid](/img/structure/B3859755.png)
![2-ethoxy-4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-fluorobenzoate](/img/structure/B3859757.png)
![4-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3859761.png)

![2-ethyl-5-methyl-3'-[(2-methyl-1,3-thiazol-4-yl)methyl]-5'-phenyl-3H,3'H-4,4'-biimidazole](/img/structure/B3859768.png)
![2-[2-(3,4-dimethoxybenzylidene)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B3859775.png)
![2-[2-(2-nitrobenzylidene)hydrazino]-2-oxo-N-phenylacetamide](/img/structure/B3859784.png)
![(2,4-dimethoxybenzyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B3859785.png)
![N-[1-[(benzylamino)carbonyl]-2-(2-nitrophenyl)vinyl]benzamide](/img/structure/B3859791.png)
